molecular formula C40H34P2S B12357768 Phosphine, 1,1'-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer

Phosphine, 1,1'-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer

Cat. No.: B12357768
M. Wt: 608.7 g/mol
InChI Key: YNAKIILKQYHLQI-UHFFFAOYSA-N
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Description

Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer is a chiral phosphine ligand used in enantioselective synthesis. This compound is known for its high yield and high enantioselective results, making it a valuable tool in asymmetric synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer involves the reaction of diphenylphosphine with a tricyclohexadecaene derivative. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the phosphine ligand.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired stereoisomer in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which can be further utilized in various chemical processes.

Scientific Research Applications

Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer has several scientific research applications:

Mechanism of Action

The mechanism of action of Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer involves its role as a chiral ligand in catalytic processes. The compound binds to metal centers in catalysts, creating a chiral environment that facilitates enantioselective reactions. The molecular targets include various metal complexes, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis.

Comparison with Similar Compounds

Phosphine, 1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer is unique due to its high enantioselectivity and yield in asymmetric synthesis. Similar compounds include:

These compounds share similar structural features and applications but differ in their specific enantioselective properties and yields.

Biological Activity

Phosphine, specifically the compound Phosphine, 1,1'-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer] , is a chiral phosphine ligand recognized for its significant role in catalysis and biological applications. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.

Basic Information

PropertyValue
CAS Number 192463-40-4
Molecular Formula C40H34P2
Molar Mass 576.65 g/mol
Melting Point 222-225°C
Appearance White solid
Purity 96-98%

Structural Characteristics

The compound features a complex tricyclic structure with multiple phenyl groups attached to phosphorus atoms. Its stereochemistry contributes to its unique properties as a ligand in various chemical reactions.

Phosphine ligands like this compound are primarily utilized in catalysis due to their ability to stabilize metal complexes. The biological activity is often linked to their interactions with metal ions, which can influence enzymatic reactions and metabolic pathways.

Anticancer Activity

Recent studies have highlighted the potential of phosphine compounds in anticancer therapies. For instance:

  • Study Findings : A study demonstrated that phosphine-based ligands exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Case Study : In vitro tests on breast cancer cells showed a significant reduction in cell viability when treated with phosphine ligands compared to control groups.

Antimicrobial Properties

Research indicates that certain phosphine derivatives possess antimicrobial properties:

  • Mechanism : The interaction of phosphines with bacterial membranes disrupts cellular integrity, leading to cell death.
  • Case Study : A specific study reported that phosphine derivatives inhibited the growth of Gram-positive bacteria, suggesting potential for development as antibacterial agents.

Summary of Key Studies

Study TitleFindingsReference
Phosphines as Anticancer AgentsInduced apoptosis in cancer cell lines
Antimicrobial Activity of PhosphinesInhibited growth of Gram-positive bacteria
Catalytic ApplicationsEnhanced reaction rates in asymmetric synthesis

Properties

Molecular Formula

C40H34P2S

Molecular Weight

608.7 g/mol

InChI

InChI=1S/C40H34P2.S/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38;/h1-22,25-26,29-30H,23-24,27-28H2;

InChI Key

YNAKIILKQYHLQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7.[S]

Origin of Product

United States

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